molecular formula C19H13FO4S2 B2672547 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate CAS No. 297150-17-5

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate

Cat. No.: B2672547
CAS No.: 297150-17-5
M. Wt: 388.43
InChI Key: VERBIJOBKZCTTR-FMIVXFBMSA-N
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Description

Historical Context of Chalcone Research

Chalcones, first identified in 1899 as natural flavonoid precursors, gained prominence through the isolation of isoliquiritigenin from Glycyrrhiza glabra roots in 1935. The discovery of chalcone synthase in 1978 revealed their biosynthetic pathway in plants, involving three malonyl-CoA units and a coumaroyl-CoA starter molecule. Synthetic chalcone chemistry emerged in the 1980s, with the aldol condensation protocol becoming standardized by 1995 through green chemistry optimizations. The integration of heterocyclic moieties began in the early 2000s, culminating in the first thiophene-chalcone hybrid reported in 2008, which showed a 15-fold increase in antimicrobial activity compared to parent compounds.

Significance in Medicinal Chemistry

This compound exemplifies third-generation chalcone derivatives, combining three pharmacophoric elements:

  • The α,β-unsaturated ketone core for Michael addition reactivity
  • Thiophene heterocycle for enhanced π-electron delocalization
  • Fluorobenzenesulfonate group for improved target affinity and pharmacokinetics.

Comparative studies demonstrate its superior bioactivity over earlier chalcones:

Biological Activity Standard Chalcone IC~50~ (μM) This Compound IC~50~ (μM) Enhancement Factor
Anticancer (HL-60 cells) 5.2 ± 0.3 0.36 ± 0.02 14.4×
Antibacterial (X. oryzae) 48.7 ± 2.1 22.4 ± 1.8 2.2×
Radical Scavenging (DPPH assay) 112.5 μg/mL 88.04 μg/mL 1.3×

Data adapted from

Placement Within Thiophene-Chalcone Family

Structural analysis positions this compound in the sulfonated thiophene-chalcone subclass, characterized by:

  • Electronic Configuration : The thiophene ring (HOMO = -8.7 eV) and fluorobenzenesulfonate group (LUMO = -1.3 eV) create a charge transfer complex with 0.89 eV bandgap.
  • Spatial Arrangement : X-ray crystallography reveals a dihedral angle of 28.4° between thiophene and chalcone planes, optimizing hydrophobic interactions.
  • Structural Analogs : Compared to non-fluorinated analogs, the 4-fluoro substitution increases dipole moment from 5.2 D to 6.8 D, enhancing membrane permeability.

Research Trajectory and Scientific Interest

Recent investigations focus on three primary applications:

  • Agricultural Protectants :

    • 78% inhibition of Xanthomonas axonopodis at 50 μg/mL
    • Synergistic effect with streptomycin (FIC index = 0.31)
  • Oncology Therapeutics :

    • Induces G~2~/M phase arrest in 63% of HL-60 cells at 1 μM
    • Downregulates Bcl-2 expression by 47% while upregulating Bax 3.2-fold
  • Materials Science :

    • Fluorescence quantum yield of 0.42 in DMSO (λ~ex~ = 340 nm)
    • Thermal stability up to 287°C (TGA analysis)

Properties

IUPAC Name

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERBIJOBKZCTTR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate typically involves the condensation of thiophene derivatives with appropriate phenyl and fluorobenzene sulfonate precursors. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its unique structure allows chemists to create derivatives that can be used in the development of new materials with specific electronic and optical properties.

Research indicates that 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate exhibits potential biological activities. Preliminary studies suggest it may interact with various enzymes and cellular pathways, making it a candidate for further investigation in medicinal chemistry.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. Its ability to modulate biological pathways suggests it could be effective against certain diseases, although detailed mechanisms of action remain under investigation.

Material Science

In material science, this compound is utilized in developing advanced materials that exhibit specific properties useful for electronic applications. Its incorporation into polymer matrices can enhance the performance of materials used in sensors and photovoltaic devices.

Case Study 1: Anticancer Properties

A study investigated the anticancer properties of compounds similar to this compound. The results indicated that these compounds could inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with various enzymes demonstrated its potential as an enzyme inhibitor. This could lead to new therapeutic strategies for diseases where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities, differing in substituents or functional groups:

Compound Name CAS No. Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Features
Target Compound 297150-17-5 C₁₉H₁₃FO₄S₂ Thiophen-2-yl 416.85 Sulfur-rich aromaticity, fluorosulfonate
4-[(2E)-3-(3-Chlorophenyl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate 298216-08-7 C₂₁H₁₄ClFO₄S 3-Chlorophenyl 416.85 Chlorine substituent, increased lipophilicity
4-[3-(2-Thienyl)acryloyl]phenyl 4-bromobenzenesulfonate 297150-18-6 C₁₉H₁₃BrO₄S₂ Bromine 449.34 Bromine’s polarizability, higher molecular weight
4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (Compound 30) - C₂₃H₁₉NO₅ 4-Methoxyphenyl 397.40 Carbamate group, enhanced nematicidal activity

Key Observations :

Substituent Effects: Thiophene vs. Halogenated Sulfonates: Fluorine (target) vs. bromine (297150-18-6) alters electronic properties. Fluorine’s strong electron-withdrawing effect increases electrophilicity, while bromine’s larger size may improve hydrophobic interactions .

Biological Activity :

  • Nematicidal Activity : Carbamate derivatives (e.g., Compound 30) exhibit higher activity (51.8% mortality) compared to sulfonate esters, likely due to carbamate’s hydrogen-bonding capacity . The target compound’s fluorosulfonate may exhibit lower bioactivity but improved metabolic stability.

Physicochemical Properties :

  • Solubility : Brominated analogues (e.g., 297150-18-6) have lower aqueous solubility due to higher molecular weight and hydrophobicity .
  • Thermal Stability : The α,β-unsaturated ketone in all compounds contributes to thermal stability via conjugation, though sulfonate esters are generally more stable than carbamates .

Biological Activity

The compound 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate (CAS Number: 297150-17-5) is an organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • IUPAC Name : 4-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-fluorobenzenesulfonate
  • Molecular Formula : C19H13FO4S2
  • Molecular Weight : 388.44 g/mol
  • Physical Form : Solid
  • Purity : ≥90% .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an antifungal agent , as well as its interactions in various biological systems.

Antifungal Activity

A study highlighted the compound's structural analogs exhibiting antifungal properties against various strains of fungi, including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 0.03 to 0.5 μg/mL, indicating significant antifungal potential .

Study on Antifungal Properties

A comprehensive study evaluated a series of thiophene-based compounds for their antifungal activity. Among these, the derivatives similar to the target compound exhibited promising results:

  • Compound A30 : MIC = 0.03 μg/mL against Candida albicans.
  • Compound A31 : Showed metabolic stability with a half-life of approximately 80.5 minutes in human liver microsomes .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that derivatives of this compound may possess favorable absorption and distribution characteristics, making them suitable candidates for further development in antifungal therapies. Compounds were assessed in SD rats, revealing suitable pharmacokinetic profiles that warrant further investigation .

Data Table: Summary of Biological Activities

Compound NameMIC (μg/mL)Target OrganismStability (Half-life)Notes
A300.03Candida albicans-Excellent antifungal activity
A310.25Cryptococcus neoformans80.5 minHigh metabolic stability
A330.50Aspergillus fumigatus69.4 minWeak CYP inhibition

Q & A

Q. What are the standard synthetic methodologies for preparing 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation between a thiophene carbaldehyde and a substituted acetophenone under basic conditions (e.g., NaOH/ethanol).
  • Step 2 : Sulfonation of the phenolic intermediate using 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Key Considerations : Reaction temperature (0–5°C for sulfonation) and moisture control to avoid side reactions.

Q. How is the structural identity of this compound confirmed in academic research?

A combination of spectroscopic and crystallographic methods is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify backbone connectivity and substituent positions.
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELX software ) resolves stereochemistry and bond angles. For example, the (2E)-configuration of the propenoyl group is confirmed by dihedral angles > 160° between the thiophene and phenyl rings .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to hazard codes from :

  • Handling : Use inert gas (N2_2) for moisture-sensitive steps (P231 + P232) and avoid sparks (P210).
  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and flame-retardant lab coats (P280, P283).
  • Storage : In airtight containers with desiccants (P233 + P410) at 2–8°C (P235).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing sulfonate and fluorophenyl groups enhance electrophilicity at the α-carbon of the propenoyl moiety, facilitating nucleophilic attacks. For example:

  • Suzuki-Miyaura Coupling : Pd(PPh3_3)4_4 catalyzes aryl boronic acid addition to the α-position in THF/H2_2O (80°C, 12h), yielding biaryl derivatives.
  • Contradictions : Steric hindrance from the thiophene ring can reduce yields; DFT calculations (B3LYP/6-31G*) optimize ligand geometry to mitigate this .

Q. What computational approaches are used to predict the compound’s bioactivity or binding modes?

  • Molecular Docking (AutoDock Vina) : Screens against protein targets (e.g., kinases) using the compound’s minimized structure (MMFF94 force field).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes in aqueous environments (TIP3P water model, 100 ns trajectories).
  • QSAR Models : Correlate substituent electronegativity (Hammett σ values) with nematicidal activity, as seen in carbamate analogs (R2^2 = 0.89) .

Q. How can crystallographic data resolve contradictions in reported bioactivity studies?

Conflicting bioactivity results (e.g., variable IC50_{50} values) may arise from polymorphic forms. For example:

  • Polymorph Screening : Recrystallize from solvents of varying polarity (e.g., acetone vs. DMSO) and compare unit cell parameters (a/b/c axes) via X-ray diffraction .
  • Bioactivity Reassessment : Test polymorphs against Meloidogyne javanica; the benzoate analog showed 72% nematode mortality at 1000 ppm for the most stable polymorph vs. 35% for a metastable form .

Methodological Challenges and Solutions

  • Challenge : Low yields in sulfonation steps due to competing hydrolysis.
    Solution : Use molecular sieves (3Å) to scavenge water and maintain reaction temperature ≤ 5°C .
  • Challenge : Ambiguous NOESY correlations in NMR due to planar regions.
    Solution : Complement with IR spectroscopy (C=O stretch at 1680 cm1^{-1}) and X-ray data .

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